molecular formula C9H9ClN2O B12885442 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol

2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol

Cat. No.: B12885442
M. Wt: 196.63 g/mol
InChI Key: OPUAUOKENCMORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a chloro substituent at the 7-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines.

    Chlorination: Introduction of the chloro group at the 7-position can be done using chlorinating agents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Ethanol Group: The ethanol group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethanol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, though this is less common.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetaldehyde or 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetic acid.

    Reduction: 2-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol.

    Substitution: 2-(7-Amino-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol or 2-(7-Mercapto-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a candidate for probing biological pathways involving heterocyclic compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanol groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of proteins. This binding can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Similar core structure but with a ketone group instead of ethanol.

    2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetic acid: Similar structure with an acetic acid group instead of ethanol.

    1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanol: Different positioning of the chloro and ethanol groups.

Uniqueness

2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and an ethanol group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-(7-chloropyrrolo[2,3-c]pyridin-1-yl)ethanol

InChI

InChI=1S/C9H9ClN2O/c10-9-8-7(1-3-11-9)2-4-12(8)5-6-13/h1-4,13H,5-6H2

InChI Key

OPUAUOKENCMORW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=CN2CCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.